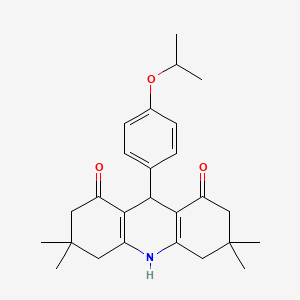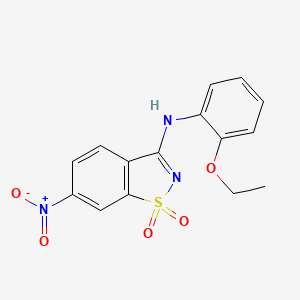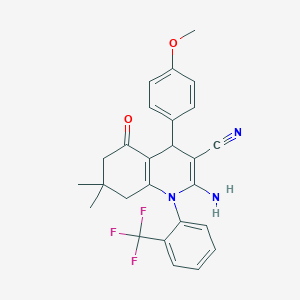![molecular formula C24H19N3O B11536012 N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
N-propyldibenzo[a,c]phenazine-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyldibenzo[a,c]phenazine-11-carboxamide is a chemical compound with the molecular formula C24H19N3O . It belongs to the phenazine class of compounds and features a fused dibenzo[a,c]phenazine core . Phenazines are known for their diverse biological activities, including antimicrobial and antitumor properties.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of N-propyldibenzo[a,c]phenazine-11-carboxamide involves several steps. While specific literature references are scarce, we can propose a plausible synthetic route:
- Synthesis of Dibenzo[a,c]phenazine Core :
- Start with the synthesis of the dibenzo[a,c]phenazine core, which typically involves cyclization reactions of suitable precursors.
- Common reagents include aromatic amines and carbonyl compounds.
- Introduction of Propyl Group :
- Propylation of the dibenzo[a,c]phenazine core can be achieved using propyl halides (e.g., propyl bromide or propyl chloride).
- The reaction conditions may involve base-catalyzed nucleophilic substitution.
- Carboxamidation :
- Finally, the carboxamide group can be introduced using appropriate reagents (e.g., ammonia or primary amines) under mild conditions.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development efforts are ongoing to optimize its synthesis.
Analyse Des Réactions Chimiques
N-propyldibenzo[a,c]phenazine-11-carboxamide can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
- Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution : Substitution reactions at the propyl group or the amide nitrogen are possible.
- Major Products : The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-propyldibenzo[a,c]phenazine-11-carboxamide has garnered interest in several scientific fields:
- Chemistry : Its unique structure makes it an intriguing target for synthetic chemists exploring new reactions and methodologies.
- Biology : Researchers investigate its potential as an antimicrobial agent or as a probe for biological studies.
- Medicine : Preliminary studies may explore its antitumor or anti-inflammatory properties.
- Industry : If scalable production methods are established, it could find applications in materials science or pharmaceuticals.
Mécanisme D'action
The exact mechanism by which N-propyldibenzo[a,c]phenazine-11-carboxamide exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
N-propyldibenzo[a,c]phenazine-11-carboxamide shares structural features with other phenazines, such as N-benzyl-N-propyldibenzo[a,c]phenazine-11-carboxamide . its unique propyl substitution sets it apart.
Propriétés
Formule moléculaire |
C24H19N3O |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-propylphenanthro[9,10-b]quinoxaline-11-carboxamide |
InChI |
InChI=1S/C24H19N3O/c1-2-13-25-24(28)15-11-12-20-21(14-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-12,14H,2,13H2,1H3,(H,25,28) |
Clé InChI |
XXIYKUKHRPKXPY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)


![N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535951.png)
![Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11535954.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535991.png)

![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)
![(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B11536010.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
